Triumbelletin

Übersicht

Beschreibung

Florbetaben ist ein mit Fluor-18 markiertes Stilbenderivat, das als Positronen-Emissions-Tomographie (PET)-Tracer für den Nachweis von Beta-Amyloid-Plaques im Gehirn von Patienten mit Verdacht auf Alzheimer-Krankheit entwickelt wurde . Es wird für die nicht-invasive Bildgebung verwendet, um die Dichte von Beta-Amyloid-neuritischen Plaques im Gehirn zu bestimmen, was die Diagnose der Alzheimer-Krankheit und anderer Ursachen für kognitive Beeinträchtigung unterstützt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Florbetaben umfasst die Radiofluorierung einer Vorläuferverbindung. Eine übliche Methode umfasst die azeotrope Trocknung von wässrigem Fluor-18-Fluorid mit einem Kaliumcarbonat- und Kryptofix-Komplex, gefolgt von der Radiofluorierung der Boc-geschützten Vorläuferverbindung in Dimethylsulfoxid bei erhöhten Temperaturen . Das Zwischenprodukt wird dann mit Salzsäure entschützt und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Florbetaben erfolgt typischerweise in automatisierten Radiosynthesizern, die für die Produktion großer Chargen von PET-Tracern optimiert sind. Das Verfahren beinhaltet die Verwendung von Mikrovolumenmethoden, um die Kosten sowie die Menge der benötigten Reagenzien und Radioisotope zu reduzieren . Das Endprodukt wird mit hoher radiochemischer Reinheit und molarer Aktivität formuliert, die für klinische Anwendungen geeignet ist .

Wissenschaftliche Forschungsanwendungen

Florbetaben wird hauptsächlich im Bereich der Nuklearmedizin für die Bildgebung von Beta-Amyloid-Plaques im Gehirn verwendet. Zu seinen Anwendungen gehören:

Diagnose der Alzheimer-Krankheit: Die Florbetaben-PET-Bildgebung hilft bei der frühen Diagnose der Alzheimer-Krankheit, indem Beta-Amyloid-Plaques nachgewiesen werden.

Forschung zu neurodegenerativen Erkrankungen: Es unterstützt das Verständnis der Neuropathogenese der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen.

Klinische Studien: Florbetaben wird in klinischen Studien verwendet, um die Wirksamkeit therapeutischer Interventionen zu bewerten, die auf Beta-Amyloid-Plaques abzielen.

Wirkmechanismus

Florbetaben bindet an Beta-Amyloid-Plaques im Gehirn. Das Fluor-18-Isotop erzeugt ein Positronensignal, das von einem PET-Scanner detektiert wird, wodurch die Visualisierung der Plaquedichte ermöglicht wird . Diese Bindung ist hochspezifisch für Beta-Amyloid gegenüber anderen Proteinen wie Tau und Alpha-Synuclein .

Wirkmechanismus

Target of Action

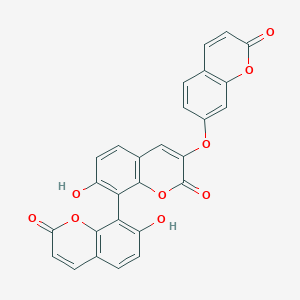

Triumbelletin is a tricoumarin rhamnopyranoside The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound exhibits certain antioxidant activity and also shows activity against colon cancer cell lines sw480 and sw620 .

Biochemical Pathways

Given its antioxidant activity, it can be inferred that it may interact with pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

This compound has been found to exhibit certain antioxidant activity and shows activity against colon cancer cell lines SW480 and SW620 . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of florbetaben involves the radiofluorination of a precursor compound. A common method includes the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex, followed by radiofluorination of the Boc-protected precursor in dimethyl sulfoxide at elevated temperatures . The intermediate product is then deprotected with hydrochloric acid and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of florbetaben typically involves automated radiosynthesizers optimized for producing large batches of PET tracers. The process includes the use of microvolume methods to reduce costs and the amount of reagents and radioisotope needed . The final product is formulated with high radiochemical purity and molar activity, suitable for clinical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Florbetaben durchläuft verschiedene chemische Reaktionen, darunter:

Radiofluorierung: Einführung des Fluor-18-Isotops in die Vorläuferverbindung.

Entschützung: Abspaltung von Schutzgruppen, um das Endprodukt zu erhalten.

Häufige Reagenzien und Bedingungen

Radiofluorierung: Kaliumcarbonat, Kryptofix, Dimethylsulfoxid, erhöhte Temperaturen.

Entschützung: Salzsäure, erhöhte Temperaturen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Florbetaben, das anschließend gereinigt und für die Verwendung als PET-Tracer formuliert wird .

Eigenschaften

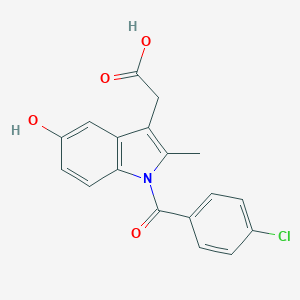

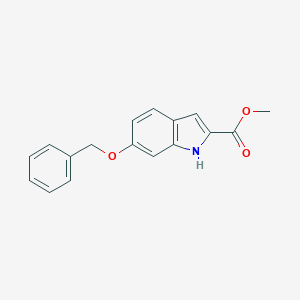

IUPAC Name |

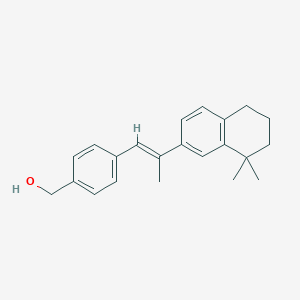

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDMCIEKMVPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?

A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of this compound from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into this compound's bioactivity and its role in the plant itself.

Q2: Are there analytical methods available to identify and quantify this compound in plant materials?

A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including this compound. This method showcases the ability to accurately and precisely measure this compound levels in plant samples, enabling further research on its distribution, abundance, and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)